Hexitol

Übersicht

Beschreibung

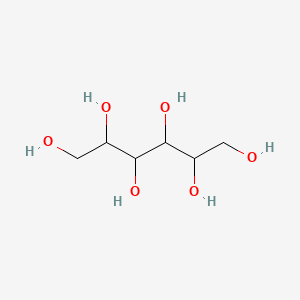

Hexitol, also known as hexanehexol, is a polyhydric alcohol with the molecular formula C6H14O6. It is a sugar alcohol derived from hexose sugars and is commonly found in nature. This compound is known for its sweet taste and is used in various applications, including food, pharmaceuticals, and cosmetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hexitol can be synthesized through the hydrogenation of hexose sugars such as glucose and fructose. The process involves the reduction of the aldehyde or ketone group in the sugar molecule to a hydroxyl group. This reaction is typically carried out in the presence of a metal catalyst, such as nickel, under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of glucose. The process involves dissolving glucose in water and then subjecting it to hydrogen gas in the presence of a nickel catalyst. The reaction is carried out at elevated temperatures (around 120-150°C) and high pressures (50-100 atm) to achieve high yields of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Hexitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form hexaric acid using strong oxidizing agents such as nitric acid.

Reduction: this compound can be reduced to form hexane using hydrogen gas in the presence of a metal catalyst.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups, such as halogens, using appropriate reagents.

Major Products Formed:

Oxidation: Hexaric acid

Reduction: Hexane

Substitution: Halogenated hexitols

Wissenschaftliche Forschungsanwendungen

Nucleic Acid Therapeutics

Overview:

Hexitol nucleotides have been synthesized to create modified nucleic acids that offer enhanced stability compared to traditional nucleic acids. Their unique structure allows for the development of oligonucleotide therapeutics with improved binding affinities and resistance to enzymatic degradation.

Case Study: Aptamer Development

Research has demonstrated the successful selection of HNA aptamers targeting specific RNA structures, such as the HIV trans-activation response RNA (TAR). These aptamers exhibited dissociation constants in the nanomolar range, indicating their potential for use in therapeutic applications against viral infections . The stability of HNA in various conditions (nuclease, acid, and alkaline stability) further supports its utility in clinical settings .

Nanotechnology and Material Science

Overview:

Due to their chemical stability and ability to form robust duplexes with DNA and RNA, this compound derivatives are being explored for applications in nanotechnology. Their incorporation into nanomaterials can lead to the development of new diagnostic tools and therapeutic delivery systems.

Case Study: Nanomaterial Design

The integration of this compound nucleotides into nanomaterials has been investigated for creating stable binders and catalysts. The use of HNA in constructing nanostructures opens avenues for developing advanced biosensors capable of detecting specific biomolecules .

Genetic Engineering

Overview:

this compound-based nucleic acids have shown promise in genetic engineering applications due to their ability to serve as templates for DNA polymerases. This capability allows for the propagation of genetic information using non-canonical nucleotides.

Case Study: In Vivo Propagation

In studies involving Escherichia coli, this compound oligonucleotides were demonstrated to instruct the polymerization of short DNA sequences. This finding suggests that HNA can function effectively within biological systems, potentially leading to new methods for genetic manipulation and synthetic biology .

Diagnostic Applications

Overview:

The unique properties of this compound nucleotides make them suitable candidates for developing diagnostic assays, particularly those requiring high specificity and stability under various conditions.

Case Study: Biosensor Development

Research has indicated that HNA-based biosensors could be designed to detect specific pathogens or biomarkers with high sensitivity. The ability of HNA to form stable complexes with target molecules enhances the reliability of these diagnostic tools .

Stability and Toxicity Profiles

Overview:

One of the significant advantages of this compound derivatives is their favorable stability and low toxicity profiles when tested in cell cultures. This characteristic is crucial for their application in therapeutic contexts.

| Property | This compound Nucleotides | Traditional Nucleotides |

|---|---|---|

| Nuclease Stability | High | Moderate |

| Acid Stability | High | Low |

| Alkaline Stability | High | Low |

| Toxicity | Low | Variable |

Wirkmechanismus

Hexitol exerts its effects through various mechanisms, depending on its application. In biological systems, this compound can interact with cellular membranes and proteins, stabilizing their structures and protecting them from damage. In pharmaceutical formulations, this compound acts as a stabilizer and excipient, enhancing the solubility and bioavailability of active ingredients.

Vergleich Mit ähnlichen Verbindungen

Hexitol is similar to other sugar alcohols such as sorbitol, mannitol, and xylitol. it has unique properties that make it distinct:

Sorbitol: Similar in structure to this compound but has different stereochemistry.

Mannitol: Another hexose-derived sugar alcohol with different physical properties.

Xylitol: A pentose-derived sugar alcohol with a different molecular structure.

This compound’s unique combination of chemical stability, sweetness, and biocompatibility makes it a valuable compound in various applications.

Biologische Aktivität

Hexitol, particularly in the context of this compound nucleic acids (HNA), has emerged as a significant compound in molecular biology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its applications in gene regulation, therapeutic potentials, and stability against nucleases.

Overview of this compound

This compound refers to a class of sugar alcohols derived from hexoses. In molecular biology, this compound modifications are applied to oligonucleotides to enhance their stability and efficacy. The most notable among these is the this compound nucleic acid (HNA), which has been shown to exhibit promising biological activity in various studies.

This compound nucleic acids function primarily as steric blockers that hybridize selectively with RNA. This property allows them to inhibit the translation of specific mRNAs, making them valuable tools in gene silencing and therapeutic interventions.

- Inhibition of mRNA Translation : HNA has been evaluated for its ability to inhibit translation of the Ha-ras mRNA. In vitro studies demonstrated that HNA could effectively block translation with an IC50 value of 50 nM when targeting the translation initiation region .

- Targeting ICAM-1 Expression : HNA also showed effectiveness in inhibiting the expression of intracellular adhesion molecule-1 (ICAM-1) in keratinocytes, indicating its potential use in inflammatory conditions .

- Modification Effects : Research indicates that this compound modifications can significantly enhance the stability and activity of small interfering RNAs (siRNAs). For instance, this compound-modified siRNAs targeting the B-Raf oncogene demonstrated improved effectiveness in inducing apoptosis in melanoma cells compared to unmodified counterparts .

Stability and Toxicity

One of the critical advantages of this compound modifications is their enhanced stability against nucleases, which prolongs their action within biological systems. Studies have shown that this compound-based nucleic acids maintain functionality under various conditions, including extreme pH levels and enzymatic degradation .

- Nuclease Resistance : HNA exhibits remarkable resistance to degradation by DNase I and maintains activity even in human serum, making it suitable for therapeutic applications .

- Low Toxicity : The monomers derived from this compound show low toxicity levels in cell cultures, which is crucial for developing safe therapeutic agents .

Case Study 1: this compound Nucleic Acids Targeting Ha-Ras

A study evaluated the biological activity of HNA targeting Ha-Ras mRNA. The results indicated that HNA could selectively inhibit mRNA translation effectively, showcasing its potential as an antisense agent .

Case Study 2: B-Raf Targeting with Modified siRNAs

In another study focusing on melanoma cells, this compound-modified siRNAs targeting B-Raf were found to induce higher levels of apoptosis than unmodified siRNAs. This study highlighted the importance of chemical modifications in enhancing therapeutic efficacy .

Data Summary

Q & A

Basic Research Questions

Q. How can Response Surface Methodology (RSM) optimize hexitol surfactant concentrations in emulsion stability studies?

- Methodology : Use Central Composite Design (CCD) to model interactions between this compound (oil-soluble surfactant), glycol (water-soluble surfactant), mixing rate, aging time, and mixing duration. Analyze emulsion stability via ANOVA to identify significant factors (e.g., this compound concentration and mixing rate synergistically affect stability via the AC interaction term). Validate models using R² (88.14% variance explained) and F-value (3.74) .

- Data Example :

| Factor | P-value | Significance (α=0.05) |

|---|---|---|

| This compound (A) | <0.05 | Significant |

| Mixing Rate (C) | <0.05 | Significant |

| AC Interaction | <0.05 | Significant |

Q. What techniques identify this compound modifications in glycation-associated neurodegenerative disease models?

- Methodology : Immunohistochemistry or mass spectrometry to detect this compound-lysine adducts in neuronal tissues (e.g., Alzheimer’s olfactory neurons). Compare levels in diseased vs. healthy tissues to distinguish glycation (this compound-lysine) from lipid peroxidation (CML) pathways .

Q. How is this compound integrated into nucleic acid analogs for structural studies?

- Methodology : Synthesize this compound Nucleic Acid (HNA) oligomers and analyze duplex formation with RNA using NMR or X-ray crystallography. Key parameters include Watson-Crick base pairing and A-type helical mimicry (e.g., h(GTGTACAC) crystallizes in two duplex conformations with deep major grooves) .

Advanced Research Questions

Q. How do conflicting data on this compound-glycol surfactant interactions in emulsions arise, and how are they resolved?

- Contradiction : High glycol concentrations solubilize this compound, reducing emulsion stability despite both surfactants individually enhancing stability.

- Resolution : Competitive adsorption assays (e.g., interfacial tension measurements) and static bottle tests to quantify surfactant film strength. ANOVA reveals glycol’s dominance at >1.5 v/v%, disrupting this compound’s interfacial organization .

Q. What experimental strategies validate this compound’s dual role in glycation and oxidative stress in Alzheimer’s disease?

- Methodology : Co-localization studies using anti-hexitol-lysine antibodies and oxidative markers (e.g., 8-OHdG for DNA damage). In vitro models (e.g., neuronal cultures treated with methylglyoxal) can decouple glycation (this compound-lysine) from lipid peroxidation (CML) pathways .

Q. How do this compound-modified siRNAs enhance gene silencing efficacy in oncogene targeting?

- Design : Introduce this compound nucleotides at siRNA termini (e.g., 3′ antisense or 5′ sense strand) to improve nuclease resistance. Validate via:

- Apoptosis assays : Annexin V-FITC flow cytometry (e.g., 200 nM this compound-modified siRNA reduces B-Raf mRNA by >60% in A375 melanoma cells).

- Stability tests : Serum incubation followed by PAGE analysis .

Q. What catalytic systems optimize this compound production from biomass, and how are side products managed?

- Methodology : Acid-catalyzed cellulose hydrolysis (e.g., 493 K, 40 min) with TSA (toluenesulfonic acid) yields hexitols (isosorbide, sorbitan). Use GC-MS to quantify byproducts (e.g., isoidide) and adjust pH/pretreatment conditions (e.g., hydrothermal vs. aqueous TSA) to suppress side reactions .

Q. Methodological Considerations

Q. How are bacterial this compound degradation pathways characterized?

- Approach : Isotopic tracing (¹³C-hexitol) in Bacillus spp., paired with enzyme assays (e.g., this compound dehydrogenase activity). MetaCyc pathway maps (e.g., superpathway of this compound degradation) integrate genomic and biochemical data .

Q. What analytical techniques resolve this compound stereochemistry in glycan derivatives?

- Protocols :

- FAB-MS : Permethylation and mild methanolysis to isolate O-glycans (e.g., 2-linked mannitol in ovine cranin).

- GC-MS linkage analysis : Compare retention times with authentic standards .

Q. Data Interpretation Tables

Table 1. HNA-RNA Hybrid Stability

| Duplex Type | Tm (°C) | Helical Type | Major Groove Depth (Å) |

|---|---|---|---|

| HNA:RNA | 72 | A-type | 12.3 |

| RNA:RNA | 68 | A-type | 11.8 |

| Data from crystallography (PDB: 1HN1) . |

Table 2. This compound Catalytic Conversion Products

| Catalyst | This compound Yield (%) | Isosorbide:Isomannide:Sorbitan Ratio |

|---|---|---|

| TSA (ht) | 60 | 6.7:0.7:1.0 |

| TSA (aqueous) | 55 | 3.6:17.9:4.6 |

| Conditions: 493 K, 40 min reaction . |

Eigenschaften

IUPAC Name |

hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2 | |

| Record name | Hexitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45007-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045007612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mannitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Iditol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Sorbitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydroxyhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dulcitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.